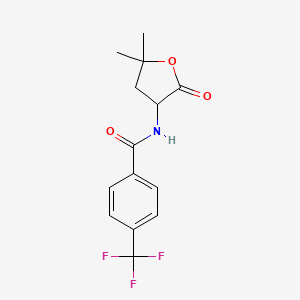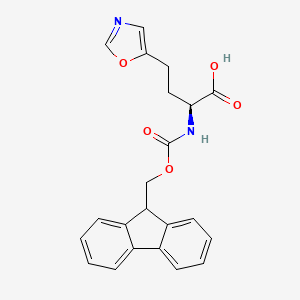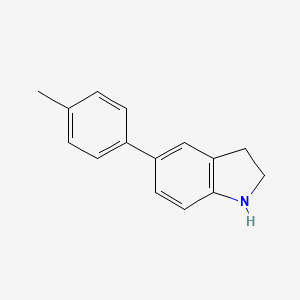![molecular formula C15H10Cl2O4 B12851018 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyranone ring substituted with a dichlorophenyl group and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the following steps:
-
Aldol Condensation: : The initial step often involves an aldol condensation reaction between 2,4-dichlorobenzaldehyde and acetylacetone. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, leading to the formation of an intermediate chalcone.
-
Cyclization: : The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the pyranone ring. The reaction conditions typically involve heating the mixture to promote cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent and high-quality product output.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution: : The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of the dichlorophenyl group and the pyranone ring system is crucial for binding to specific biological targets, making it a scaffold for drug design.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and intermediates. Its versatility in chemical reactions makes it valuable for producing a wide range of products, from pharmaceuticals to agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The dichlorophenyl group enhances binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with amino acid residues in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
- 3-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
- 3-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of the methyl group on the pyranone ring
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H10Cl2O4 |
|---|---|
Poids moléculaire |
325.1 g/mol |
Nom IUPAC |
3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C15H10Cl2O4/c1-8-6-13(19)14(15(20)21-8)12(18)5-3-9-2-4-10(16)7-11(9)17/h2-7,19H,1H3/b5-3+ |
Clé InChI |
ISYJFHLPVOUORS-HWKANZROSA-N |
SMILES isomérique |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)O |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



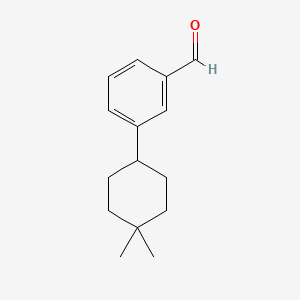

![6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12850945.png)
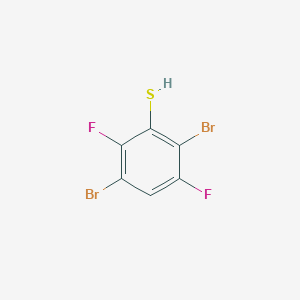
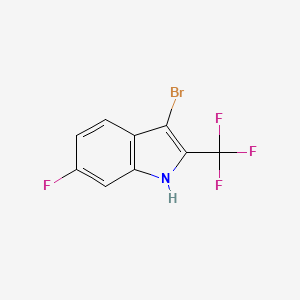
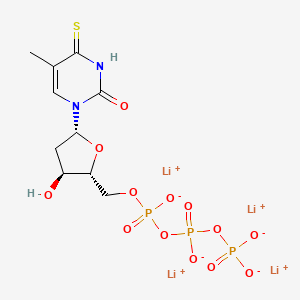
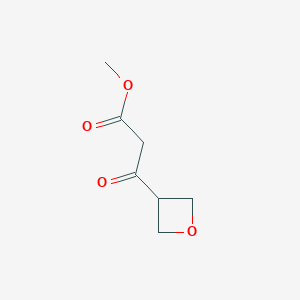
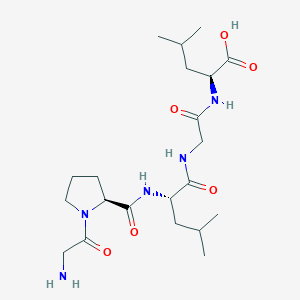
![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)

